molecular formula C9H10N2O2S B8586211 Benzylaminosulfonylacetonitrile

Benzylaminosulfonylacetonitrile

Cat. No.: B8586211
M. Wt: 210.26 g/mol
InChI Key: XHGCHGGHRXJNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylaminosulfonylacetonitrile is a nitrile-based organic compound characterized by a benzylamino group (-NH-CH₂C₆H₅), a sulfonyl group (-SO₂-), and an acetonitrile moiety (-CH₂CN). For instance, sulfonyl-containing benzonitriles like 4-(methylsulfonyl)benzonitrile (C₈H₇NO₂S) share structural similarities , while derivatives such as 4-(hexylamino)benzonitrile (C₁₃H₁₈N₂) highlight the role of amino substituents in benzonitrile analogs .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-benzyl-1-cyanomethanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c10-6-7-14(12,13)11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2

InChI Key

XHGCHGGHRXJNEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Benzylaminosulfonylacetonitrile, we analyze structurally related nitriles, sulfonamides, and benzyl derivatives. Key compounds include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity/Handling Notes References
This compound Inferred* ~240–260 (estimated) Benzylamino, sulfonyl, acetonitrile No specific data; handle as hazardous
4-(Hexylamino)benzonitrile C₁₃H₁₈N₂ 202.30 Hexylamino, benzonitrile No acute/chronic toxicity data; R&D use only
Benzyl Cyanide (Phenylacetonitrile) C₈H₇N 117.15 Benzyl, nitrile Highly toxic; requires poison control contact if ingested
2-(4-Amino-3-methylphenyl)acetonitrile C₉H₁₀N₂ 146.20 Amino, methyl, acetonitrile Medical attention required upon exposure
4-(Methylsulfonyl)benzonitrile C₈H₇NO₂S 181.21 Methylsulfonyl, benzonitrile No explicit hazard data; NIST-validated structure

Notes:

  • Structural Differences: this compound uniquely combines sulfonyl and benzylamino groups with acetonitrile, distinguishing it from simpler nitriles like benzyl cyanide (lacking sulfonyl) or sulfonyl-bearing benzonitriles (lacking amino groups) . 4-(Hexylamino)benzonitrile shares the amino-benzonitrile backbone but lacks sulfonyl and acetonitrile moieties .
  • Toxicity and Handling: Benzyl Cyanide is acutely toxic (GHS Hazard Statement: H301/H311/H331), necessitating respiratory protection and immediate medical intervention upon exposure . 4-(Hexylamino)benzonitrile and 2-(4-Amino-3-methylphenyl)acetonitrile lack comprehensive toxicity profiles but are restricted to research use under controlled conditions . No ecological data (persistence, bioaccumulation) are available for any listed compound, highlighting gaps in regulatory assessments .
  • Synthetic Relevance: Sulfonyl-containing nitriles like 4-(methylsulfonyl)benzonitrile are pivotal in medicinal chemistry for their electron-withdrawing properties, which enhance reactivity in cross-coupling reactions . Amino-substituted nitriles (e.g., 2-(4-Amino-3-methylphenyl)acetonitrile) serve as intermediates in heterocyclic synthesis, though their handling risks necessitate stringent safety protocols .

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